4-Bromo-2,3-dimethoxybenzaldehyde
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Overview
Description
4-Bromo-2,3-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,3-dimethoxybenzaldehyde can be synthesized through the bromination of 2,3-dimethoxybenzaldehyde using N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The bromination process is selective, targeting the position adjacent to the methoxy groups.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of various substituted benzaldehydes.
Oxidation: Formation of 4-bromo-2,3-dimethoxybenzoic acid.
Reduction: Formation of 4-bromo-2,3-dimethoxybenzyl alcohol.
Scientific Research Applications
4-Bromo-2,3-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dimethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or DNA. The bromine and methoxy groups can influence its reactivity and binding affinity, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
4-Bromo-2,5-dimethoxybenzaldehyde: Similar structure but with different positioning of methoxy groups.
2-Bromo-3,4-dimethoxybenzaldehyde: Another isomer with bromine and methoxy groups in different positions.
4-Bromo-3,5-dimethoxybenzaldehyde: Differently substituted benzaldehyde with potential variations in reactivity and applications.
Uniqueness: 4-Bromo-2,3-dimethoxybenzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The positioning of the bromine and methoxy groups can affect its electronic properties and interactions with other molecules, making it a valuable compound for targeted synthesis and research.
Properties
Molecular Formula |
C9H9BrO3 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
4-bromo-2,3-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H9BrO3/c1-12-8-6(5-11)3-4-7(10)9(8)13-2/h3-5H,1-2H3 |
InChI Key |
SDCMLDZFKNWYMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)Br)C=O |
Origin of Product |
United States |
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